3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is an organic compound classified within the pyrazolo[3,4-d]pyrimidine family. This class of compounds is characterized by a fused pyrazole and pyrimidine ring system, which contributes to their unique chemical properties and biological activities. The compound's molecular structure includes specific substituents that enhance its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science.
The compound is cataloged under the identifier 1245643-15-5, and it is available for purchase from chemical suppliers specializing in research-grade materials. It has garnered interest due to its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. This classification is significant as heterocycles often exhibit diverse biological activities, making them valuable in drug development.
The synthesis of 3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds.
Industrial production may utilize optimized methods for large-scale synthesis, including continuous flow reactors that ensure consistent quality and yield. The reaction conditions can be adjusted based on the desired scale and purity of the final product.
The molecular structure of 3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one features:
The InChI key for this compound is KJQZCPOGJGFNQK-UHFFFAOYSA-N, which can be used for database searches to find more detailed structural information and related compounds.
3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo several types of chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions applied during the reaction process.
The mechanism of action for 3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one primarily involves its interaction with specific molecular targets:
This compound has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to their active sites. This inhibition prevents the phosphorylation of target proteins essential for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Research indicates that this mechanism could be exploited for therapeutic purposes, particularly in developing treatments for various cancers where CDK activity is dysregulated .
Relevant data regarding melting point, boiling point, and specific reactivity profiles would require further experimental investigation or literature review for precise values.
3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several notable applications:
The ongoing research into this compound highlights its versatility and potential impact across various scientific domains .
The core structure of this heterocyclic compound follows strict IUPAC conventions for fused polycyclic systems. The systematic name 3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one defines three critical components:
Table 1: Molecular Descriptors of 3-Isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Property | Value |
---|---|
CAS Registry Number | 1245643-15-5 |
Molecular Formula | C₁₀H₁₄N₄O |
Molecular Weight | 206.24 g/mol |
SMILES | O=C1C2=C(N(C)N=C2CC(C)C)N=CN1 |
InChI Key | WMTFEPPVWBOYES-UHFFFAOYSA-N |
The systematic classification categorizes it as a nitrogen-rich bicyclic lactam. The pyrazolo[3,4-d]pyrimidine scaffold is classified under purine isosteres due to its electronic and structural mimicry of adenine/guanine core systems [6] [10].
While direct crystallographic data for this specific derivative is unavailable in the provided sources, the parent scaffold reveals key structural features. Pyrazolo[3,4-d]pyrimidin-4-ones exhibit near-planar bicyclic systems with bond length alternations indicating localized single/double bonds:
The lactam functionality predominantly adopts the keto configuration in solid state, stabilized by intramolecular H-bonding with adjacent ring nitrogens. This configuration dominates over enol forms due to aromaticity preservation in the pyrimidine ring [5] [9].
The strategic placement of alkyl substituents critically modulates electronic, steric, and hydrophobic properties:
Isobutyl Group (C3 Position):
Methyl Group (N1 Position):
Table 2: Predicted Physicochemical Properties of Substituents
Property | Isobutyl Group | Methyl Group |
---|---|---|
Hydrophobic Contribution (π) | +1.98 | +0.56 |
Taft Steric Parameter (Es) | -1.54 | -0.55 |
Predicted pKa (of adjacent sites) | N/A | Adjacent N atoms: ~0.81 |
The 3-isobutyl-1-methyl derivative exhibits distinct bioisosteric relationships and electronic profiles versus related scaffolds:
Versus Purines:
Versus Other Pyrazolopyrimidine Therapeutics:
Versus Unsubstituted Pyrazolopyrimidinones:
Table 3: Structural Comparison with Key Heterocyclic Scaffolds
Scaffold | Ring System | Key Functional Groups | log Ppred | Dipole Moment (D) |
---|---|---|---|---|
3-Isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Bicyclic, planar | C4-carbonyl, C3-alkyl | 1.32–1.98 | ~4.2 |
Adenine | Purine | C6-amino, N1-imidazole | -0.90 | 2.8 |
Dinaciclib core | Pyrazolo[3,4-d]pyrimidine | C4-amino, C3-aryl | 2.50 | 5.1 |
Unsubstituted Pyrazolopyrimidinone | Bicyclic | C4-carbonyl, N1-H | 0.75 | 3.8 |
Synonymous Compound Names
Synonyms | Source |
---|---|
3-Isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | [1] [5] |
1,5-Dihydro-1-methyl-3-(2-methylpropyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | [5] |
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-methyl-3-(2-methylpropyl)- | [5] |
3-Isobutyl-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0